1,3-dihydroxy-9H-xanthen-9-one

Description

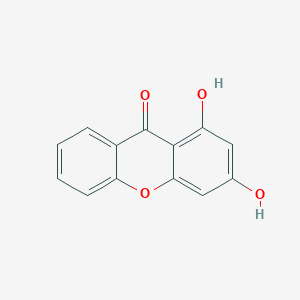

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxyxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHOERCJZSJGHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192030 |

Source

|

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3875-68-1 |

Source

|

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dihydroxy-9H-xanthen-9-one from Salicylic Acid and Phloroglucinol

This guide provides a comprehensive technical overview for the synthesis of 1,3-dihydroxy-9H-xanthen-9-one, a pivotal scaffold in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document elucidates the core principles, a detailed experimental protocol, and the mechanistic underpinnings of this important transformation. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, ensuring a thorough and practical understanding for successful and optimized synthesis.

Introduction: The Significance of the Xanthone Scaffold

Xanthones, characterized by their dibenzo-γ-pyrone framework, are a class of oxygenated heterocyclic compounds with a significant presence in natural products and a broad spectrum of pharmacological activities.[1][2] Their planar structure allows for intercalation with DNA, making them promising candidates for anticancer research.[3] Derivatives of the xanthone core have demonstrated a wide array of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4]

This compound, in particular, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[5] Its inherent fluorescence also lends itself to applications in the development of probes for biological imaging and targeted drug delivery systems.[6] This guide focuses on a robust and widely utilized method for its synthesis: the acid-catalyzed condensation of salicylic acid and phloroglucinol.

The Synthetic Strategy: A Tale of Two Reactions - Pechmann Condensation vs. Friedel-Crafts Acylation

The synthesis of this compound from salicylic acid and phloroglucinol is mechanistically fascinating, embodying principles of both the Pechmann condensation and Friedel-Crafts acylation. While the Pechmann condensation traditionally involves a phenol and a β-keto ester to form coumarins, its principles can be extended to the synthesis of xanthones.[7][8] In this context, the reaction is more accurately described as a direct, one-pot procedure involving an initial intermolecular Friedel-Crafts acylation followed by an intramolecular cyclization (dehydration) to form the xanthone ring system.

The Role of the Condensing Agent: Eaton's Reagent

A variety of condensing agents can be employed for this transformation, including the classical Grover, Shah, and Shah conditions (zinc chloride in phosphoryl chloride).[9][10] However, Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a superior choice due to its high reactivity, milder reaction conditions, and often improved yields.[11][12] Eaton's reagent is a powerful dehydrating agent and a strong, non-oxidizing Brønsted acid. Its primary role is to facilitate the formation of a highly electrophilic acylium ion from salicylic acid, which is the key intermediate for the subsequent electrophilic aromatic substitution on the electron-rich phloroglucinol ring.[13]

The use of Eaton's reagent often leads to cleaner reactions and simpler work-up procedures compared to traditional Lewis acid catalysts.

Mechanistic Deep Dive: Unraveling the Reaction Pathway

The synthesis proceeds through a well-defined, two-step sequence within a single pot. The following diagram illustrates the proposed mechanism:

Caption: Proposed reaction mechanism for the synthesis of this compound.

Causality of Mechanistic Steps:

-

Acylium Ion Formation: Salicylic acid is protonated by the strong acidic environment of Eaton's reagent. The phosphorus pentoxide component then acts as a powerful dehydrating agent, removing a molecule of water to generate the highly reactive acylium ion. This step is crucial as it creates a potent electrophile.

-

Friedel-Crafts Acylation: The electron-rich phloroglucinol, with its three activating hydroxyl groups, acts as a potent nucleophile. It attacks the acylium ion in a classic electrophilic aromatic substitution reaction. The substitution occurs at one of the ortho positions of a hydroxyl group in phloroglucinol, leading to the formation of a 2,2',4',6'-tetrahydroxybenzophenone intermediate.

-

Intramolecular Cyclization: The reaction mixture is then heated, providing the necessary activation energy for an intramolecular nucleophilic attack of a hydroxyl group from the phloroglucinol moiety onto the carbonyl carbon of the former salicylic acid portion. Subsequent dehydration, again facilitated by Eaton's reagent, results in the formation of the stable, conjugated xanthone ring system.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Salicylic Acid | 138.12 | ≥99% | Sigma-Aldrich |

| Phloroglucinol (dihydrate) | 162.14 | ≥99% | Sigma-Aldrich |

| Eaton's Reagent | (7.7 wt% P₂O₅ in CH₃SO₃H) | - | TCI Chemicals |

| Deionized Water | 18.02 | - | - |

| Ice | - | - | - |

| Methanol | 32.04 | ACS Grade | Fisher Scientific |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Beaker (500 mL)

-

Büchner funnel and filter flask

-

Vacuum source

-

pH paper or pH meter

Synthetic Procedure

Caption: A streamlined workflow for the synthesis of this compound.

-

Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.38 g, 10.0 mmol) and phloroglucinol dihydrate (1.62 g, 10.0 mmol).

-

Addition of Eaton's Reagent: Carefully add Eaton's reagent (20 mL) to the flask. The mixture will become a slurry.

-

Reaction: Attach a condenser to the flask and heat the mixture to 80°C with stirring. Maintain this temperature for 3-4 hours. The reaction mixture will gradually darken.

-

Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a 500 mL beaker, prepare a mixture of ice and water (approx. 200 mL). Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. A precipitate will form.

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid precipitate thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove any residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous methanol or ethanol, to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the aromatic carbons of the xanthone scaffold.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Applications in Drug Development: A Scaffold of Promise

The this compound scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1]

-

Anticancer Agents: The planar xanthone structure can intercalate with DNA, leading to cytotoxic effects against cancer cells.[3] Numerous synthetic derivatives have been developed and evaluated for their antitumor properties.

-

Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl groups on the xanthone ring are key to its potent antioxidant and radical scavenging activities.[4] This has led to the investigation of xanthone derivatives for the treatment of inflammatory conditions.

-

Enzyme Inhibition: Certain xanthone derivatives have shown inhibitory activity against various enzymes, making them attractive targets for drug design.

-

Fluorescent Probes: The inherent fluorescence of the xanthone core is utilized in the development of probes for bioimaging and as sensors for metal ions and pH.[5][6]

-

Photodynamic Therapy: Some xanthone derivatives can act as photosensitizers, generating reactive oxygen species upon light activation, which can be harnessed for photodynamic cancer therapy.[6]

The synthesis of this compound provides a versatile starting point for the development of a diverse library of derivatives with tailored pharmacological profiles.

Conclusion

The synthesis of this compound from salicylic acid and phloroglucinol using Eaton's reagent is a robust and efficient method for accessing this valuable scaffold. A thorough understanding of the underlying reaction mechanism, coupled with a meticulously executed experimental protocol, is paramount for achieving high yields and purity. The broad spectrum of biological activities exhibited by xanthone derivatives underscores the importance of this synthetic route in the ongoing quest for novel therapeutic agents. This guide provides the necessary technical foundation for researchers to confidently and successfully synthesize this key intermediate for their drug discovery and development endeavors.

References

-

Eaton's reagent: a mixture of 1:10 phosphorus pentoxide–methanesulfonic acid solution. (n.d.). In Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. Retrieved from [Link]

- Eaton's reagent-mediated metal-free and efficient synthesis of NH-sulfoximines. (2025). ChemistrySelect.

- Yang, Q., Ulysse, L. G., McLaws, M. D., Keefe, D. K., Guzzo, P. R., & Haney, B. P. (2012). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses, 89, 44-54.

- Bosson, J., et al. (2023). Scope and limitations of the preparation of xanthones using Eaton's reagent. Turkish Journal of Chemistry, 47(6), 1234-1244.

- Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.

- Methodology for the synthesis of xanthones. (2015).

- Jaimes-Figueroa, F., et al. (2016). NMR elucidation and crystal structure analysis of 1-hydroxy-3,6-dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone) isolated from Vismia baccifera (Guttiferae). Revista de la Sociedad Química de México, 60(2), 75-80.

- Zhang, Y., et al. (2014). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1061.

-

This compound. (n.d.). In MySkinRecipes. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). In Chemistry Steps. Retrieved from [Link]

- Chen, C., et al. (2018). Concise synthesis of xanthones by the tandem etherification-acylation of diaryliodonium salts with salicylates. Chinese Chemical Letters, 29(10), 1501-1503.

-

Pechmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

9H-Xanthen-9-one, 1,3-dihydroxy-6-methoxy-8-methyl-. (n.d.). In SpectraBase. Retrieved from [Link]

- Yuanita, E., et al. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana, 6(1), 279-286.

- Pinto, M. M. M., & Sousa, M. E. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry, 16(24), 2848-2881.

- Thermorubin II. 1,3-Dihydroxy-9H-xanthones and 1,3-dihydroxy-9H-xanthenes. New methods of synthesis. (1981). The Journal of Organic Chemistry, 46(22), 4499-4506.

- Bosson, J., et al. (2023).

- Synthesis of 1,3‐dihydroxyxanthones. (2025). In Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview.

- Rusinov, V. L., et al. (2025). Direct CH/CH functionalization of this compound and 1,3-dimethoxy-9H-xanthen-9-one with 1,2,4-triazines and quinazoline.

- Jaimes-Figueroa, F., et al. (2016). NMR elucidation and crystal structure analysis of 1-hydroxy-3,6-dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone) isolated from Vismia baccifera (Guttiferae).

- Saponara, S., et al. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. Antioxidants, 11(11), 2185.

- Fernandes, C., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 11(6), 215.

- Sousa, M. E., & Pinto, M. M. M. (2017). Recent advances in the synthesis of xanthones and azaxanthones. Pure and Applied Chemistry, 89(9), 1269-1284.

- The Pechmann Reaction. (n.d.). In Organic Reactions.

- Pinto, M. M. M., & Sousa, M. E. (2017). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Molecules, 22(3), 343.

- Organic Syntheses Procedure. (n.d.).

- Leal, S. B., et al. (2012). Synthesis of new 1,8-dihydroxy-9h-xanthen-9-ones. XXVth European Colloquium on Heterocyclic Chemistry.

- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2021). ACS Omega, 6(35), 22659-22669.

Sources

- 1. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new 1,8-dihydroxy-9h-xanthen-9-ones [repositorio.uac.pt]

- 3. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sigarra.up.pt [sigarra.up.pt]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 1,3-Dihydroxy-9H-xanthen-9-one for Researchers and Drug Development Professionals

Introduction: The Significance of 1,3-Dihydroxy-9H-xanthen-9-one

This compound, a member of the xanthone family, is a pivotal scaffold in medicinal chemistry and materials science.[1][2] Xanthones are recognized for their broad pharmacological activities, including antioxidant, antibacterial, and anticancer properties.[3][4] The specific substitution pattern of this compound imparts unique physicochemical properties, making it a valuable precursor for the synthesis of more complex derivatives and fluorescent probes.[1][5][6] A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the subsequent development of novel applications. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, grounded in established experimental protocols and theoretical principles.

Molecular Structure and Spectroscopic Correlation

The spectroscopic characteristics of this compound are intrinsically linked to its molecular architecture. The planar tricyclic xanthone core, with its electron-rich and electron-deficient regions, gives rise to a distinct electronic and vibrational behavior. The two hydroxyl groups at positions 1 and 3, and the carbonyl group at position 9, are the primary functional groups that dictate the key features observed in its spectra.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carbonyl group.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.21 | d | 1.2 |

| H-4 | 6.40 | d | 1.2 |

| H-5 | 7.78 | dd | 1.2, 7.9 |

| H-6 | 7.85 | td | 1.3, 7.2, 7.7 |

| H-7 | 7.59 | dd | 1.0, 8.5 |

| H-8 | 8.13 | dd | 1.2, 7.9 |

| 1-OH | ~12-13 | s | - |

| 3-OH | ~9-10 | s | - |

Solvent: DMSO-d₆ or CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation and Experimental Rationale:

-

Aromatic Protons (Ring A): The protons H-2 and H-4 on the hydroxyl-substituted ring (Ring A) appear at higher fields (6.21 and 6.40 ppm) due to the strong electron-donating effect of the hydroxyl groups. Their meta-coupling, evidenced by the small coupling constant (J = 1.2 Hz), confirms their relative positions.[3]

-

Aromatic Protons (Ring B): The protons on the unsubstituted ring (Ring B) (H-5, H-6, H-7, and H-8) resonate at lower fields due to the deshielding effect of the adjacent carbonyl group and the ether linkage. The observed multiplicities (dd, td) are consistent with ortho- and meta-couplings within this four-spin system.[5]

-

Hydroxyl Protons: The proton of the 1-OH group is significantly deshielded (~12-13 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen at position 9.[3] This is a characteristic feature of 1-hydroxyxanthones. The 3-OH proton appears at a more moderate chemical shift. The signals for the hydroxyl protons are typically broad singlets and can be confirmed by D₂O exchange.

Experimental Protocol for ¹H NMR Spectroscopy

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Causality Behind Experimental Choices:

-

Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for its tendency to slow down the exchange of hydroxyl protons, sometimes allowing for their observation.

-

High-Field Spectrometer: Using a higher field strength (e.g., 400 or 500 MHz) increases the chemical shift dispersion and sensitivity, leading to better resolution of complex multiplets in the aromatic region.

-

Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert and provides a single, sharp signal at a defined position (0.00 ppm), allowing for accurate calibration of the chemical shift scale.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound displays 13 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 161.7 |

| C-2 | 97.6 |

| C-3 | 164.8 |

| C-4 | 93.5 |

| C-4a | 157.5 |

| C-5 | 126.5 |

| C-6 | 134.2 |

| C-7 | 123.8 |

| C-8 | 117.9 |

| C-8a | 121.3 |

| C-9 | 180.5 |

| C-9a | 102.2 |

| C-10a | 155.8 |

Solvent: DMSO-d₆. Chemical shifts may vary slightly depending on the solvent.

Interpretation and Experimental Rationale:

-

Carbonyl Carbon: The carbonyl carbon (C-9) resonates at the lowest field (~180.5 ppm), which is characteristic for a ketone in a conjugated system.

-

Oxygenated Aromatic Carbons: The carbons bearing hydroxyl groups (C-1 and C-3) and the ether linkage (C-10a and C-4a) appear at downfield shifts (155-165 ppm).

-

Aromatic CH Carbons: The carbons attached to protons in the aromatic rings resonate in the typical aromatic region (93-135 ppm). The upfield shifts of C-2 and C-4 are due to the shielding effect of the adjacent hydroxyl groups.

-

Quaternary Carbons: The quaternary carbons (C-4a, C-8a, C-9a, C-10a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The principles of ¹³C NMR spectroscopy are well-documented and provide a robust method for confirming the carbon framework of a molecule.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3412 (broad) | Hydrogen-bonded hydroxyl stretching |

| C-H (aromatic) | ~3000-3100 | Aromatic C-H stretching |

| C=O (carbonyl) | 1614 | Conjugated ketone stretching |

| C=C (aromatic) | ~1450-1600 | Aromatic ring stretching |

| C-O (ether) | 1296 | Aryl ether C-O stretching |

Interpretation and Experimental Rationale:

-

Hydroxyl Group: The broad absorption band around 3412 cm⁻¹ is a clear indication of the presence of hydrogen-bonded hydroxyl groups.[8]

-

Carbonyl Group: The strong absorption at 1614 cm⁻¹ is characteristic of a conjugated carbonyl group. The conjugation with the aromatic system and the intramolecular hydrogen bonding with the 1-OH group lower the stretching frequency compared to a simple ketone.[3]

-

Aromatic System: The absorptions in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings. The C-O stretching of the aryl ether linkage is observed around 1296 cm⁻¹.[3]

Experimental Protocol for IR Spectroscopy (ATR)

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.

Causality Behind Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a common and convenient technique for solid samples as it requires minimal sample preparation. It provides high-quality spectra comparable to traditional transmission methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of the xanthone core in this compound gives rise to characteristic absorption bands in the UV-Vis region.

Table 4: UV-Vis Absorption Maxima for this compound

| λ_max (nm) | Solvent |

| 262 | Methanol |

| 322 | Methanol |

Interpretation and Experimental Rationale:

The UV-Vis spectrum of this compound in methanol shows two main absorption bands.[8] These absorptions are attributed to π → π* transitions within the conjugated xanthone system. The position and intensity of these bands can be influenced by the solvent polarity and pH due to the presence of the hydroxyl groups. This solvatochromic effect can be exploited in the design of fluorescent sensors.[1]

Experimental Protocol for UV-Vis Spectroscopy

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. aca.unram.ac.id [aca.unram.ac.id]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,3-Dihydroxy-9H-xanthen-9-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxy-9H-xanthen-9-one, a member of the xanthone family, is a versatile organic compound with a rich history in various scientific disciplines. Its unique scaffold, characterized by a dibenzo-γ-pyrone core, imparts a range of intriguing physical and chemical properties. This guide provides a comprehensive overview of this compound, from its fundamental characteristics to its synthesis and diverse applications, with a particular focus on its utility in drug discovery and development.

Core Molecular and Physical Properties

This compound is a white to almost white crystalline powder. Its fundamental properties are summarized in the table below. The presence of two hydroxyl groups and a conjugated system are key determinants of its physical and chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 1,3-dihydroxyxanthone | [1] |

| CAS Number | 3875-68-1 | [1] |

| Molecular Formula | C₁₃H₈O₄ | [1] |

| Molecular Weight | 228.2 g/mol | |

| Melting Point | 259 °C | |

| Appearance | White to almost white crystalline powder | |

| Solubility | General statements indicate solubility in various solvents, though specific quantitative data is not readily available. It is soluble in DMSO and methanol for experimental purposes. | [2][3] |

Spectroscopic and Physicochemical Characteristics

A thorough understanding of the spectroscopic and physicochemical properties of this compound is essential for its characterization and application.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the xanthone core.

Mass Spectrometry: Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound.

UV-Visible and Fluorescence Spectroscopy: The extended π-system of the xanthone core gives rise to characteristic absorption and emission spectra. A UV spectrum of a derivative, 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), shows absorption bands at λmax 322 and 262 nm, which are attributable to the conjugated system.[4] The inherent fluorescence of this compound forms the basis for many of its applications.

Acidity (pKa)

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by its hydroxyl groups and the aromatic rings.

Reactions of the Hydroxyl Groups: The hydroxyl groups can undergo typical reactions of phenols, such as etherification and esterification. For instance, the hydroxyl group at the 3-position can be etherified under alkaline conditions.[5]

Electrophilic Aromatic Substitution: The aromatic rings are susceptible to electrophilic substitution reactions. The positions of substitution are directed by the activating hydroxyl groups. For example, bromination with N-bromosuccinimide (NBS) leads to the formation of 2,4-dibromo-1,3-dihydroxy-xanthen-9-one.[2]

Synthesis of this compound

A common and efficient method for the synthesis of 1,3-dihydroxyxanthone is the one-pot reaction between salicylic acid and phloroglucinol.[5] This reaction is often catalyzed by Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid), which acts as both a catalyst and a dehydrating agent.[6]

Experimental Protocol: Synthesis using Eaton's Reagent

The following is a representative procedure for the synthesis of 1,3-dihydroxyxanthone.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

In a suitable reaction vessel, combine salicylic acid (1.5 equivalents) and phloroglucinol (1.0 equivalent).[7]

-

Under an inert atmosphere, add Eaton's reagent to the mixture.[7]

-

Heat the reaction mixture to 80 °C and stir for approximately 1.5 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water to quench the reaction and precipitate the product.[7]

-

Stir the resulting slurry vigorously to ensure complete precipitation.[7]

-

Collect the solid product by filtration and wash thoroughly with water to remove any remaining acid.

-

Dry the solid to obtain this compound. A 67% isolated yield can be achieved with this method.[7]

Applications in Research and Drug Development

The unique structural features of this compound have led to its exploration in several areas of scientific research and drug development.

Fluorescent Probes for Metal Ion Detection

The xanthone core of this compound exhibits strong photoluminescent properties, making it a valuable scaffold for the development of fluorescent sensors.[8] Its hydroxyl groups can be easily functionalized to create chemosensors with high selectivity and sensitivity for various metal ions, including aluminum, zinc, and iron.[8] The interaction with metal ions can lead to a change in the fluorescence intensity, either through enhancement or quenching, allowing for their detection and quantification. The proposed mechanism for fluorescence enhancement upon binding to aluminum ions involves chelation-enhanced fluorescence (CHEF), where the metal ion rigidifies the molecular structure, reducing non-radiative decay pathways and thus increasing the fluorescence quantum yield.

Cholinesterase Inhibitors for Alzheimer's Disease

There is significant interest in 1,3-dihydroxyxanthone and its derivatives as potential therapeutic agents for Alzheimer's disease. This is due to their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in managing the symptoms of Alzheimer's disease.

Structure-Activity Relationship (SAR) and Molecular Docking:

Studies on various derivatives of 1,3-dihydroxyxanthone have provided valuable insights into their structure-activity relationships as cholinesterase inhibitors.

-

Substitution at the 3-position: Alkoxy or alkenoxy substituents at the 3-position of the xanthone ring have been shown to positively influence the inhibitory potency.[5]

-

Substitution at the 2-position: The type of dialkylaminomethyl group introduced at the 2-position can affect both the cholinesterase inhibitory activity and the selectivity between AChE and BuChE.[5]

Molecular docking studies have revealed that these xanthone derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases.[9] The xanthone nucleus interacts with key amino acid residues in the active site gorge, such as Trp84 and Phe330 in AChE, through π-π stacking interactions. Additionally, the hydroxyl group at the C-1 position can form a hydrogen bond with Tyr334.[10] This dual-binding ability makes them promising candidates for the development of new anti-Alzheimer's drugs.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

- 7. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1,3-Dihydroxy-9H-xanthen-9-one for Pharmaceutical and Research Applications

Introduction: The Significance of 1,3-Dihydroxy-9H-xanthen-9-one

This compound, a member of the xanthone family, is a heterocyclic compound with a dibenzo-γ-pyrone scaffold. This particular structure is of significant interest to researchers in drug development and materials science. Its utility is noted in various applications, including as an intermediate in the synthesis of fluorescent dyes and sensors, and it is explored for its potential antioxidant and enzyme inhibitory activities.[1][2] In the pharmaceutical industry, understanding the solubility of this compound is a critical first step in formulation development, particularly for creating fluorescent probes for targeted drug delivery systems.[1] The stability and solubility of this compound in diverse solvents are pivotal for its application in both diagnostic and therapeutic contexts.[1]

This technical guide provides an in-depth analysis of the solubility characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the theoretical principles governing its solubility, qualitative solubility data, and a detailed experimental protocol for quantitative determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₄ | [1] |

| Molecular Weight | 228.2 g/mol | [1] |

| Melting Point | 259 °C | [1][3] |

| Appearance | White to almost white crystalline powder | [1] |

| CAS Number | 3875-68-1 | [1] |

| Storage | Room Temperature | [1] |

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is rooted in the polarity of the solute and the solvent. The molecular structure of this compound, with its polar hydroxyl (-OH) and ketone (C=O) functional groups and a larger, nonpolar aromatic ring system, suggests a nuanced solubility profile.

The two hydroxyl groups can act as both hydrogen bond donors and acceptors, while the ketone group is a hydrogen bond acceptor. These features indicate a predisposition for solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO, DMF) that can engage in hydrogen bonding. Conversely, the extensive nonpolar, aromatic backbone predicts limited solubility in highly nonpolar solvents like hexane.

Generally, xanthones are known to be insoluble in water but soluble in organic solvents of varying polarities, from hexane to methanol.[4] Among different classes of xanthones, those with hydroxyl groups ("hydroxanthones") tend to exhibit the highest water solubility.[5]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative profile can be constructed based on its chemical structure and general knowledge of xanthone solubility.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar hydroxyl groups may allow for some interaction with water, but the large nonpolar aromatic structure will limit overall solubility. Hydroxylated xanthones are generally the most water-soluble of their class.[5] |

| Methanol/Ethanol | Polar Protic | Soluble | The alcohol's ability to form hydrogen bonds with the hydroxyl and ketone groups of the xanthone should facilitate dissolution.[4] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a strong hydrogen bond acceptor and is known to be a good solvent for this compound.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone can act as a hydrogen bond acceptor, and mixtures of acetone and water are noted to be effective for extracting a variety of xanthones.[4] |

| Ethyl Acetate | Moderately Polar | Slightly to Moderately Soluble | Its ester group offers some polarity, but it is less polar than alcohols or DMSO. |

| Dichloromethane | Nonpolar | Slightly Soluble | The polarity is low, but it may still dissolve the compound to some extent due to dipole-dipole interactions. |

| Hexane | Nonpolar | Insoluble | The significant difference in polarity between hexane and the highly functionalized xanthone would result in poor solubility.[4] |

Experimental Determination of Solubility

Given the limited availability of public quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in various solvents. The following protocol outlines a reliable method for this determination.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol

This protocol is based on the shake-flask method, a widely accepted technique for solubility determination.

-

Preparation of the Supersaturated Solution :

-

Add an excess amount of this compound to a vial containing a precisely measured volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration :

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

-

Phase Separation :

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the larger particles settle.

-

Centrifuge the vial to pellet the remaining undissolved solid.

-

Carefully collect the supernatant (the saturated solution) and filter it through a 0.45 µm syringe filter to remove any fine particulate matter.

-

-

Quantification :

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that is within the linear range of your analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation :

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature : The solubility of solid compounds in liquid solvents generally increases with temperature.[7] This is because the dissolution process is often endothermic.

-

pH : For compounds with ionizable groups, pH can significantly affect solubility. The hydroxyl groups on this compound are weakly acidic and can be deprotonated at higher pH values, which would likely increase its aqueous solubility.

-

Presence of Co-solvents : The use of a co-solvent system, such as an acetone/water mixture, can enhance solubility by modifying the overall polarity of the solvent to be more compatible with the solute.[4]

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is critical for its practical application:

-

In Vitro Assays : For biological screening, the compound must be dissolved in a solvent that is miscible with the assay medium and non-toxic to the biological system, typically DMSO.

-

Formulation Development : In drug development, solubility data is essential for designing appropriate delivery systems. Poor aqueous solubility can hinder bioavailability and is a common challenge for xanthone compounds.[5]

-

Purification : Crystallization, a common purification technique, relies on differences in solubility in various solvents and at different temperatures.

Conclusion

This compound is a compound with significant potential in various scientific fields. While specific quantitative solubility data is sparse in the public domain, its molecular structure allows for a strong predictive understanding of its behavior in different solvents. It is expected to be soluble in polar organic solvents, particularly those that can participate in hydrogen bonding, and sparingly soluble in water. For precise applications, the experimental protocol detailed in this guide provides a robust framework for determining its quantitative solubility, enabling researchers and developers to effectively utilize this promising molecule.

References

- Pothitirat, W., & Gritsanapan, W. (2007). HPLC analysis of selected xanthones in mangosteen fruit.

- Chem-Impex. (n.d.). This compound.

- Ying, L., et al. (2024). Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights. Chemistry Central Journal, 18(1), 1-12.

- Yuanita, E., et al. (2017). Synthesis and antibacterial activities of some 1,3-dihydroxyxanthone derivatives. Indonesian Journal of Chemistry, 17(1), 1-7.

- Ho, L. Y., et al. (2018). Comparison of physicochemical properties and aqueous solubility of xanthone prepared via oil-in-water emulsion and complex coacervation techniques.

- Almeida, C., et al. (2021). Bioactive Marine Xanthones: A Review. Marine Drugs, 19(3), 149.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ChemicalBook. (n.d.). 1,3-dihydroxyxanthone CAS#: 3875-68-1.

- ChemicalBook. (n.d.). 1,3-dihydroxyxanthone | 3875-68-1.

- MedchemExpress. (n.d.). 3,6-Dihydroxyxanthone.

- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.

- PubChem. (n.d.). Dimethyl Sulfoxide.

- PubMed Central. (2013). Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents. Chemistry Central Journal, 7(1), 74.

- Acta Chimica Asiana. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana, 6(1), 279-286.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Benchchem. (n.d.). Solubility Profile of 1,3-Diphenylacetone in Common Laboratory Solvents: A Technical Guide.

- ResearchGate. (2023). General procedure for synthesis of hydroxyxanthone compounds and their...

- ChemScene. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from University of Rochester Department of Chemistry.

- PubChem. (n.d.). 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one.

- ResearchGate. (2022). Solubility measurement, correlation and thermodynamic properties of 9H-thioxanthen-9-one in twelve mono organic solvents from 292.15 K to 335.95 K. The Journal of Chemical Thermodynamics, 177, 106947.

- MedchemExpress. (n.d.). 1,3-Dihydroxyacetone.

- PubChem. (n.d.). Dihydroxyacetone.

- PubMed Central. (2022). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 13(5), 794-800.

Sources

- 1. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Workup [chem.rochester.edu]

- 3. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,3-dihydroxyxanthone | 3875-68-1 [chemicalbook.com]

- 7. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Xanthone Core: A Technical Guide to 1,3-Dihydroxy-9H-xanthen-9-one and its Aliases

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Xanthone Scaffold

The xanthene tricycle, a dibenzo-γ-pyrone framework, represents a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and potential for diverse functionalization have made it a cornerstone in the development of therapeutic agents and molecular probes. Within this esteemed class of compounds, 1,3-dihydroxy-9H-xanthen-9-one emerges as a molecule of significant interest. Its inherent physicochemical properties and biological activities have positioned it as a valuable starting point for the synthesis of novel compounds with applications ranging from neurodegenerative disease to oncology. This guide provides an in-depth exploration of this compound, from its fundamental nomenclature to its practical applications and the experimental methodologies that underpin its study.

Section 1: Decoding the Nomenclature - A Multi-faceted Identity

Clarity in chemical communication is paramount. This compound is known by several names across chemical literature and commercial databases, which can be a source of ambiguity. This section aims to demystify its nomenclature.

The systematic IUPAC name, This compound , precisely describes the molecular architecture: a xanthene core with a ketone at position 9 and hydroxyl groups at positions 1 and 3. However, in practice, several synonyms are frequently encountered.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Name/Identifier | Source/Context |

| Systematic Name (IUPAC) | This compound | Formal chemical nomenclature. |

| Common Synonym | 1,3-Dihydroxyxanthone | Widely used in scientific literature and chemical catalogs.[1][2] |

| Alternative Synonym | 1,3-dihydroxy-9-xanthenone | A slight variation of the systematic name.[3] |

| CAS Number | 3875-68-1 | A unique identifier assigned by the Chemical Abstracts Service.[3] |

| Molecular Formula | C₁₃H₈O₄ | Describes the elemental composition of the molecule.[1][3] |

| Molecular Weight | 228.20 g/mol | The mass of one mole of the substance.[1][3] |

Section 2: Physicochemical Landscape

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Significance in a Research Context |

| Melting Point | 259 °C | Indicates purity and thermal stability.[4] |

| Appearance | Light yellow to yellow to orange powder/crystal | Basic physical characterization.[4] |

| Solubility | Soluble in Dimethylformamide (DMF) | Important for selecting appropriate solvents for reactions and assays.[4] |

| Storage | 2-8°C, stored under nitrogen | Essential for maintaining compound integrity and preventing degradation.[4] |

Section 3: Synthesis of the Xanthone Core - A Methodical Approach

The construction of the 1,3-dihydroxyxanthone scaffold is a critical process for its further derivatization and biological evaluation. A prevalent and effective method involves the cyclodehydration reaction between a salicylic acid derivative and phloroglucinol, often facilitated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[3]

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of 1,3-dihydroxyxanthone.

Materials:

-

Salicylic acid

-

Phloroglucinol

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

-

Ice water

-

Ethyl acetate

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide to methanesulfonic acid in a 1:10 (w/v) ratio with stirring. The reaction is exothermic. Allow the reagent to cool to room temperature.

-

Reaction Setup: To a round-bottom flask, add equimolar amounts of salicylic acid and phloroglucinol.

-

Reaction Initiation: Slowly add the prepared Eaton's reagent to the mixture of salicylic acid and phloroglucinol under constant stirring.

-

Reaction Progression: Heat the reaction mixture under reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. A precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography over silica gel, eluting with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).[5]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: Dual-site inhibition of Acetylcholinesterase by a 1,3-dihydroxyxanthone derivative.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general framework for assessing the AChE inhibitory activity of 1,3-dihydroxyxanthone derivatives.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (1,3-dihydroxyxanthone derivatives)

-

Positive control (e.g., Galanthamine)

-

96-well microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, test compounds, and the positive control in phosphate buffer at the desired concentrations.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound solution (or positive control/blank), and the AChE enzyme solution to each well.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Add the DTNB solution to each well, followed by the ATCI substrate solution to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A Core Structure for Fluorescent Probes and Sensors

The xanthone core of this compound imparts it with inherent fluorescent properties. This makes it a valuable intermediate in the synthesis of fluorescent dyes and chemosensors. [6][7]Its hydroxyl groups can be readily functionalized to create probes that are highly selective and sensitive for detecting pH changes or the presence of specific metal ions, such as aluminum, zinc, and iron, in biological and environmental samples. [6]

A Photosensitizer in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality for various cancers and other diseases. It utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that selectively destroy target cells. [8]Xanthone derivatives, including those derived from this compound, have been investigated for their potential as photosensitizers in PDT. [7]Upon activation by light of a specific wavelength, these compounds can generate cytotoxic ROS, leading to targeted cell death.

Conclusion: A Versatile Scaffold with a Bright Future

This compound, a molecule with a deceptively simple structure, stands as a testament to the power of the xanthone scaffold in modern chemical and biomedical research. Its rich chemistry, accessible synthesis, and diverse biological and photophysical properties ensure its continued relevance. For researchers and drug development professionals, a comprehensive understanding of its nomenclature, properties, and applications is not merely academic but a practical necessity for unlocking its full potential in the development of novel therapeutics and advanced research tools.

References

-

Taylor & Francis Online. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors. [Link]

-

Acta Chimica Asiana. C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. [Link]

-

ResearchGate. Design, synthesis, and in vitro antibacterial screening of some novel 3-pentyloxy-1-hydroxyxanthone derivatives. [Link]

-

PubMed. Design, synthesis and biological evaluation of 1,3-dihydroxyxanthone derivatives: Effective agents against acetylcholinesterase. [Link]

-

MDPI. Acetylcholinesterase Inhibition by Flavonoids from Agrimonia pilosa. [Link]

-

PubMed. Xanthones from Gentiana campestris as new acetylcholinesterase inhibitors. [Link]

-

PubMed Central. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents. [Link]

-

ResearchGate. Design, synthesis and biological evaluation of 1,3-dihydroxyxanthone derivatives: Effective agents against acetylcholinesterase | Request PDF. [Link]

-

ACS Publications. Thermorubin II. 1,3-Dihydroxy-9H-xanthones and 1,3-dihydroxy-9H-xanthenes. New methods of synthesis. [Link]

-

DermNet. Photodynamic therapy (PDT). [Link]

-

MDPI. 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. [Link]

-

PubMed Central. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. aca.unram.ac.id [aca.unram.ac.id]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. dermnetnz.org [dermnetnz.org]

An In-Depth Technical Guide to the Antioxidant Properties of 1,3-Dihydroxy-9H-xanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative of Antioxidant Exploration

In the landscape of modern drug discovery, the pursuit of novel antioxidant compounds remains a cornerstone of therapeutic innovation. Oxidative stress, the cellular imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. The xanthone scaffold, a privileged heterocyclic system, has consistently emerged as a source of potent bioactive agents. This guide focuses on a specific, yet foundational, member of this family: 1,3-dihydroxy-9H-xanthen-9-one . Our objective is to provide a comprehensive technical resource that not only details the antioxidant capabilities of this molecule but also elucidates the underlying mechanisms and provides the practical methodologies required for its rigorous evaluation. As senior application scientists, we recognize that true scientific advancement is built upon a foundation of reproducible, well-understood experimental data. This guide is structured to provide that foundation.

Physicochemical Characterization of this compound

A complete understanding of a compound's biological activity begins with its fundamental physicochemical properties. This compound is a polycyclic aromatic compound with a dibenzo-γ-pyrone core.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₄ | [1] |

| Molecular Weight | 228.2 g/mol | [1] |

| Appearance | White to almost white crystalline powder | Chem-Impex |

| Melting Point | 259 °C | Chem-Impex |

| CAS Number | 3875-68-1 | [1] |

-

¹H NMR: The proton NMR spectrum of a 1,3-dihydroxyxanthone would be expected to show distinct signals for the aromatic protons, with their coupling patterns revealing their positions on the rings. The hydroxyl protons would likely appear as singlets, with the C1-OH proton being significantly downfield due to chelation with the adjacent carbonyl group.[2]

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon (C9) typically in the range of δ 180 ppm, along with signals for the oxygenated aromatic carbons and other aromatic carbons.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1650 cm⁻¹. Broad absorption bands in the region of 3000-3500 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 228.2).[3]

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable antioxidant radical (ArO•).

ArOH + R• → ArO• + RH

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). The radical cation then deprotonates to form the antioxidant radical.

ArOH + R• → ArOH•⁺ + R⁻ ArOH•⁺ → ArO• + H⁺

The presence of the hydroxyl groups at the C1 and C3 positions on the xanthone scaffold is critical for this activity. The electron-donating nature of these groups and the potential for delocalization of the resulting radical across the aromatic system contribute to the stability of the antioxidant radical, making the initial donation energetically favorable.

Caption: Antioxidant mechanisms of 1,3-dihydroxyxanthone.

In Vitro Evaluation of Antioxidant Capacity

A battery of in vitro assays is essential to comprehensively characterize the antioxidant potential of a compound. Each assay is based on a different chemical principle, and therefore, provides a unique perspective on the compound's antioxidant capabilities.

Quantitative Data Summary (Illustrative)

Specific experimental antioxidant data for the parent this compound is limited in the public domain. The following table presents illustrative data for dihydroxyxanthone derivatives to provide a comparative context. It is imperative that these assays are performed on this compound to determine its specific activity.

| Assay | Compound | IC₅₀ / Value | Reference Compound |

| DPPH | Dihydroxyxanthone 3b | 349 ± 68 µM | - |

| ABTS | - | Data not available | Trolox |

| FRAP | - | Data not available | Trolox / FeSO₄ |

| CAA | - | Data not available | Quercetin |

Detailed Experimental Protocols

The following are detailed, self-validating protocols for key antioxidant assays.

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[4]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Perform serial dilutions to obtain a range of concentrations to determine the IC₅₀ value.

-

Prepare similar dilutions of a positive control (e.g., Ascorbic Acid or Trolox).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of the sample or standard solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Prepare a blank for each sample concentration containing 100 µL of the sample and 100 µL of methanol (without DPPH).

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] x 100

-

Plot the % Inhibition against the concentration of the compound.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve.

-

Caption: Experimental workflow for the DPPH assay.

Principle: This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.[5]

Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

-

FRAP Reagent: Freshly prepare by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a standard curve using a series of dilutions of Trolox or FeSO₄ (e.g., 100 to 2000 µM).

-

-

Assay Procedure (96-well plate format):

-

Add 30 µL of the sample, standard, or blank (solvent) to the wells.

-

Add 270 µL of the pre-warmed FRAP reagent to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the antioxidant capacity of the sample by comparing its absorbance to the standard curve.

-

Express the results as Trolox equivalents (µM TE/mg of compound) or Fe²⁺ equivalents.[5]

-

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is monitored spectrophotometrically at approximately 734 nm.[6]

Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

-

ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Before use, dilute the solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound and a positive control (e.g., Trolox) in a suitable solvent.

-

Perform serial dilutions to obtain a range of concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the sample or standard solution to the wells.

-

Add 180 µL of the ABTS•⁺ working solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•⁺ scavenging activity.

-

Determine the IC₅₀ value from the dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are valuable, a more biologically relevant assessment of antioxidant activity is crucial. The CAA assay measures the antioxidant capacity of a compound within a cellular environment, accounting for its uptake, distribution, and metabolism.

Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH. In the presence of ROS, generated by a free radical initiator like AAPH, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS and inhibit the formation of DCF.

Protocol (using HepG2 cells):

-

Cell Culture:

-

Culture human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate until they reach 90-100% confluence.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

-

Treat the cells with 100 µL of medium containing various concentrations of this compound or a standard antioxidant like quercetin for 1 hour.

-

Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.

-

Wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH (a peroxyl radical generator) to all wells except the blank wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Measurement:

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour at 37°C.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated wells.

-

Calculate the CAA value using the formula:

CAA Units = 100 - (AUC_sample / AUC_control) x 100

-

Results can be expressed as quercetin equivalents (QE) by comparing the CAA units of the sample to a standard curve of quercetin.

-

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Modulation of Cellular Signaling Pathways: The Nrf2-ARE Axis

Beyond direct radical scavenging, sophisticated antioxidants can modulate endogenous defense mechanisms. Xanthones have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Mechanism of Nrf2 Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

The ability of this compound to activate this pathway would represent a significant, indirect antioxidant mechanism, providing prolonged cellular protection.

Caption: Activation of the Nrf2-ARE antioxidant pathway by xanthones.

Therapeutic Implications and Future Directions

The antioxidant properties of this compound position it as a promising lead compound for the development of therapeutics targeting diseases with an oxidative stress etiology. Its ability to both directly scavenge free radicals and potentially upregulate the cell's own antioxidant defenses makes it a multifaceted candidate.

Key Areas for Future Research:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1,3-dihydroxyxanthone core to enhance potency and selectivity.

-

In Vivo Efficacy: Evaluation of the compound in animal models of diseases driven by oxidative stress.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to optimize its drug-like properties.

-

Target Identification: Elucidating the specific molecular targets beyond Nrf2 that may be modulated by this xanthone.

Conclusion

This compound represents a molecule of significant interest for the drug development community. Its core structure endows it with intrinsic antioxidant potential, which can be rigorously quantified and characterized using the standardized in vitro and cell-based assays detailed in this guide. The true therapeutic promise, however, may lie in its ability to modulate key cellular defense pathways like Nrf2. This guide provides the foundational knowledge and practical protocols for researchers to unlock the full potential of this and other related xanthone compounds in the ongoing fight against oxidative stress-mediated diseases.

References

-

de Oliveira, A. C., et al. (2015). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Medicinal Plants Research. [Link]

-

Farmacia Journal. (2015). ASSESSMENT OF ANTIOXIDANT CAPACITY OF SOME EXTRACTS FOR FURTHER USE IN THERAPY. Farmacia Journal. [Link]

-

Putri, D. S., et al. (2021). 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one): A New Xanthone from the Stem Bark of Garcinia porrecta (Clusiaceae). Molecules. [Link]

-

Wang, Y., et al. (2019). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity. [Link]

-

Yuanita, E., et al. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana. [Link]

-

Li, Y., et al. (2018). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules. [Link]

-

SpectraBase. (n.d.). 9H-Xanthen-9-one, 1,3-dihydroxy-6-methoxy-8-methyl-. SpectraBase. [Link]

-

E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

-

Liu, Y., et al. (2011). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. Acta Crystallographica Section E. [Link]

-

Kim, H., et al. (2014). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine. [Link]

-

ResearchGate. (n.d.). The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 values for DPPH scavenging free radical capacity. ResearchGate. [Link]

-

Georgiev, M., et al. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine. [Link]

-

PubChem. (n.d.). 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one. PubChem. [Link]

-

NIST. (n.d.). 9H-Xanthen-9-one, 1-hydroxy-. NIST WebBook. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Zheng, Y.-F., et al. (2019). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. Molecules. [Link]

-

ResearchGate. (n.d.). Cellular antioxidant activity (CAA) of quercetin at concentrations ranging from 25 to 200 μM.. ResearchGate. [Link]

-

ResearchGate. (n.d.). Bar graph showing IC50 values for each extract from the DPPH assay.. ResearchGate. [Link]

-

Ali, B., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Future Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a. ResearchGate. [Link]

-

Atala, E., et al. (2019). Theoretical Study of the Antioxidant Activity of Quercetin Oxidation Products. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). The IC50 values of DPPH free radical scavenging assay for various samples. ResearchGate. [Link]

-

ResearchGate. (n.d.). Xanthone (9H-xanthen-9-one) core structure.. ResearchGate. [Link]

-

YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one): A New Xanthone from the Stem Bark of Garcinia porrecta (Clusiaceae) | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

The Allure of Light: An In-depth Technical Guide to the Photophysical Properties of Xanthene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Brilliance of Xanthene Dyes